3-Fluoro-4-(trimethylsilyl)pyridine
Overview
Description
3-Fluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative that has garnered interest in various fields of scientific research. The presence of both a fluorine atom and a trimethylsilyl group on the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
It’s known that similar organoboron reagents are widely used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various biochemical reactions due to its potential use in sm cross-coupling reactions .
Result of Action
Given its potential use in sm cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds , which could have significant implications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of 4-(trimethylsilyl)pyridine using fluorinating agents such as Selectfluor® . The reaction is usually carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(trimethylsilyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of vapor-phase reactors with catalyst fluidized-bed phases can optimize the fluorination process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents:
Coupling Reagents: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines with different functional groups.
Scientific Research Applications
3-Fluoro-4-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated pyridines are often explored for their potential pharmacological properties.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Another fluorinated pyridine with similar applications in agrochemicals and pharmaceuticals.
4-Fluoropyridine: A simpler fluorinated pyridine used in various chemical syntheses.
Uniqueness
3-Fluoro-4-(trimethylsilyl)pyridine is unique due to the combination of the fluorine atom and the trimethylsilyl group, which imparts distinct chemical properties that are not present in other similar compounds. This combination allows for unique reactivity and applications in various fields of research .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXHCROGITZUAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293982 | |
Record name | 3-Fluoro-4-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-77-5 | |
Record name | 3-Fluoro-4-(trimethylsilyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77332-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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